1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one
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Overview
Description
1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, a benzyl group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be synthesized through a series of condensation reactions involving appropriate precursors. The benzyl group can be introduced via benzylation reactions, while the dihydroisoquinoline moiety can be synthesized through cyclization reactions involving isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,4-dihydroisoquinoline
- 1-benzyl-3,4-dihydroisoquinoline hydrochloride
- 1-methyl-3,4-dihydroisoquinoline
Uniqueness
1-Benzyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its combination of a naphthyridine core with a benzyl and dihydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-benzyl-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24(27-14-12-19-9-4-5-10-21(19)17-27)22-15-20-11-6-13-26-23(20)28(25(22)30)16-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSZJSIXZOUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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